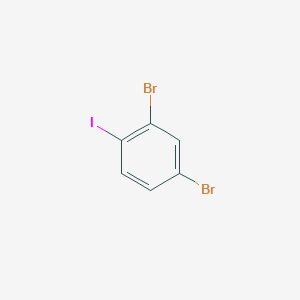

2,4-Dibromo-1-iodobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWUUPHBAZERQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541567 | |

| Record name | 2,4-Dibromo-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19393-94-3 | |

| Record name | 2,4-Dibromo-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,4 Dibromo 1 Iodobenzene and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The creation of 2,4-dibromo-1-iodobenzene hinges on the careful construction of appropriately substituted benzene (B151609) precursors. These strategies often involve a multi-step approach to ensure the correct arrangement of the halogen atoms.

Approaches to Polyhalogenated Benzene Precursors

The journey towards this compound often begins with the synthesis of simpler di- or tri-substituted benzene rings, which then undergo further functionalization.

1,4-dibromobenzene (B42075), also known as para-dibromobenzene, serves as a common and versatile starting material. chemicalbook.com Its synthesis is typically achieved through the direct bromination of benzene in the presence of a Lewis acid catalyst, such as iron bromide (FeBr₃). This electrophilic aromatic substitution reaction introduces two bromine atoms at the para positions of the benzene ring.

Further functionalization of 1,4-dibromobenzene is crucial for introducing additional halogens in a controlled manner. One documented method involves a sequence of nitration, reduction, and iodination to produce derivatives like 1,4-dibromo-2,5-diiodobenzene (B1312432). google.com This multi-step process highlights the strategic manipulation of substituent effects to guide the regioselectivity of subsequent reactions. google.com

Table 1: Synthesis of 1,4-dibromobenzene derivatives

| Starting Material | Reagents | Product | Key Transformation |

| Benzene | Br₂, FeBr₃ | 1,4-Dibromobenzene | Electrophilic Aromatic Bromination |

| 1,4-Dibromobenzene | 1. HNO₃, H₂SO₄2. Reduction3. Iodination4. Diazotization-Iodination | 1,4-Dibromo-2,5-diiodobenzene | Nitration, Reduction, and Iodination Sequence google.com |

This table outlines common synthetic routes to 1,4-dibromobenzene and one of its derivatives, showcasing the initial bromination of benzene and a subsequent multi-step functionalization.

A powerful strategy for introducing iodine into a pre-brominated benzene ring involves a sequence of nitration, reduction to an aniline (B41778), and subsequent iodination via a diazonium salt. For instance, to synthesize 1,3-dibromobenzene (B47543), benzene is first nitrated to nitrobenzene. doubtnut.com The nitro group, being a meta-director, guides the subsequent bromination to the meta position. doubtnut.com The nitro group is then reduced to an amino group (aniline), which can then be converted to a diazonium salt and subsequently replaced with iodine through the Sandmeyer reaction. doubtnut.com

A similar sequence is employed in the synthesis of 1,4-dibromo-2,5-diiodobenzene from 1,4-dibromobenzene. google.com The process begins with the nitration of 1,4-dibromobenzene to yield 2,5-dibromonitrobenzene. google.com This is followed by reduction to 2,5-dibromoaniline, which then undergoes iodination to form 2,5-dibromo-4-iodoaniline. google.com A final diazotization-iodination step yields the target molecule, 1,4-dibromo-2,5-diiodobenzene. google.com This methodical approach allows for the precise installation of iodine at a specific position on the dibrominated ring.

Regioselective Halogenation Techniques for Bromine and Iodine Incorporation

Achieving the desired substitution pattern in polyhalogenated benzenes relies on regioselective halogenation methods. These techniques leverage the directing effects of existing substituents and the specific reactivity of different halogenating agents.

Direct iodination of aromatic rings can be challenging due to the lower reactivity of iodine compared to other halogens. silapatharcollege.edu.in However, methods have been developed to facilitate this transformation. For instance, the iodination of 1,3-dibromobenzene can be achieved to produce this compound.

The direct iodination of deactivated aromatic compounds, which often include halogenated benzenes, can be particularly difficult. amazonaws.com To overcome this, various activating systems are employed. One approach involves the use of an oxidizing agent, such as hydrogen peroxide or a copper salt, to oxidize molecular iodine to a more potent electrophilic species. libretexts.org Another effective method utilizes bis(pyridinium)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄), which, when activated by an acid like HBF₄, generates a highly reactive iodonium (B1229267) ion capable of iodinating even deactivated rings with excellent regioselectivity. amazonaws.com

Hypervalent iodine reagents have emerged as powerful tools for mild and selective bromination reactions. organic-chemistry.orgarkat-usa.org These reagents offer an alternative to traditional brominating agents and can provide high regioselectivity. organic-chemistry.org One such method employs a catalytic amount of iodobenzene (B50100) in combination with an oxidant like m-chloroperbenzoic acid (mCPBA) and a bromine source such as lithium bromide. organic-chemistry.org This system generates a hypervalent iodine(III) intermediate in situ, which then acts as the brominating agent. organic-chemistry.org This technique has been shown to be effective for the monobromination of electron-rich aromatic compounds, often favoring para-bromination. organic-chemistry.org

Another approach involves the use of pre-formed hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) or bis(trifluoroacetoxy)iodobenzene in combination with a bromide source. arkat-usa.orgcsic.es For example, the combination of bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) bromide can generate dibromo(phenyl)-λ³-iodane in situ, which serves as a mild and effective brominating agent for a variety of arenes. csic.es These methods often proceed under mild conditions and can exhibit high regioselectivity, making them valuable for the synthesis of complex polyhalogenated molecules.

Table 2: Regioselective Halogenation Techniques

| Technique | Reagents | Substrate Example | Product Example | Key Features |

| Direct Iodination | I₂, Oxidizing Agent (e.g., H₂O₂, CuCl₂) | Aromatic Ring | Iodo-aromatic | Overcomes low reactivity of iodine libretexts.org |

| Direct Iodination | IPy₂BF₄, HBF₄ | Deactivated Aromatic Ring | Monoiodo-aromatic | High reactivity and regioselectivity amazonaws.com |

| Catalytic Bromination | Iodobenzene (cat.), mCPBA, LiBr | Electron-rich Aromatic | Monobromo-aromatic | Mild conditions, high para-selectivity organic-chemistry.org |

| Stoichiometric Bromination | PIFA, TMSBr | Activated Arene | para-Bromo-arene | Mild, metal-free, high yields csic.es |

This table summarizes various regioselective halogenation methods, highlighting the reagents used, typical substrates and products, and the key advantages of each technique.

Advanced Synthetic Transformations Utilizing this compound

Advanced synthetic strategies leverage the unique reactivity of this compound to construct intricate molecular architectures. These methods predominantly involve cross-coupling reactions and the generation of highly reactive aryne intermediates.

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sci-hub.se For this compound, the much greater reactivity of the C-I bond compared to the C-Br bond under palladium catalysis is the key to its utility, allowing for selective transformations.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation. acs.orgoiccpress.com With this compound, this reaction can be controlled to occur selectively at the C-I position. This allows for the initial introduction of an aryl or vinyl group, leaving the two bromine atoms available for subsequent transformations. This stepwise approach is crucial for building unsymmetrical bi- and poly-aryl systems. mdpi.com

The general preference in Suzuki-Miyaura reactions involving dihaloarenes is often for multi-coupling over mono-coupling, especially with more reactive substrates. mdpi.com However, by carefully selecting the reaction conditions, such as the stoichiometry of the boronic acid, catalyst system, and temperature, selective mono-coupling at the iodine position of this compound can be achieved. Studies have shown that factors like the choice of palladium catalyst, base, and solvent are critical in directing the reaction's outcome. acs.orgmdpi-res.com Aprotic conditions with silver(I) salts have also been found to be effective in specific Suzuki-Miyaura couplings. acs.org

| Reactant 1 | Coupling Partner (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Product | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2,4-Dibromo-1-phenylbenzene | Good |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2,4-Dibromo-1-(4-methoxyphenyl)benzene | High |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(dba)₂ / SPhos | K₂CO₃ | THF | 2,4-Dibromo-1-vinylbenzene | Moderate |

This table represents typical, illustrative examples of Suzuki-Miyaura reactions. Actual yields and optimal conditions may vary based on specific substrate and laboratory conditions.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. sci-hub.se In the case of this compound, the reaction proceeds with high chemoselectivity at the carbon-iodine bond, allowing for the synthesis of 1-alkynyl-2,4-dibromobenzene derivatives. researchgate.net These products are valuable intermediates, as the newly introduced alkyne can undergo further reactions, and the remaining bromine atoms can be used for subsequent cross-coupling steps. scielo.br

The standard Sonogashira protocol involves a palladium(0) catalyst and a copper(I) co-catalyst in the presence of an amine base. researchgate.net The higher reactivity of aryl iodides compared to aryl bromides ensures that the coupling occurs selectively. This selective alkynylation is a key step in the synthesis of various functional materials and complex organic molecules.

| Reactant 1 | Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Product | Yield |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2,4-Dibromo-1-(phenylethynyl)benzene | High |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | (2-(2,4-Dibromophenyl)ethynyl)trimethylsilane | Excellent |

| This compound | 1-Hexyne | PdCl₂(dppf) / CuI | DIPA | Toluene | 1-(Hex-1-yn-1-yl)-2,4-dibromobenzene | Good |

This table represents typical, illustrative examples of Sonogashira reactions. Actual yields and optimal conditions may vary based on specific substrate and laboratory conditions.

Beyond the Suzuki and Sonogashira reactions, this compound is a competent substrate for other transition metal-catalyzed transformations. These include the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (forming carbon-nitrogen bonds). In each of these cases, the selective reactivity of the C-I bond over the C-Br bonds is the dominant feature, enabling the introduction of a wide array of functional groups. For instance, a Heck reaction with an acrylic ester would selectively yield a 2,4-dibromocinnamate derivative, a valuable intermediate in pharmaceutical and materials science. Similarly, Stille coupling can introduce various alkyl or aryl groups, while Buchwald-Hartwig amination allows for the synthesis of 2,4-dibromoanilines.

Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the removal of two ortho substituents. greyhoundchrom.com They contain a formal triple bond within the ring and readily undergo various cycloaddition and nucleophilic addition reactions.

This compound serves as a precursor to the 4,5-dibromobenzyne intermediate. The generation of this aryne typically proceeds via a halogen-metal exchange, followed by elimination. Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures results in a selective iodine-lithium exchange due to the higher reactivity of iodine. mdpi.com The resulting aryllithium species is unstable and readily eliminates lithium bromide to form 4,5-dibromobenzyne. epfl.chsci-hub.se

Once generated, this reactive intermediate can be trapped in situ by various reagents. researchgate.net For example, in the presence of furan, it undergoes a [4+2] Diels-Alder cycloaddition to yield a dibrominated epoxy-anthracene derivative. mdpi.com This aryne route provides access to biaryl compounds and other complex structures that can be challenging to synthesize through other methods. epfl.ch

| Aryne Precursor | Reagent for Generation | Trapping Agent | Product |

| This compound | n-Butyllithium | Furan | 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene |

| This compound | Phenylmagnesium bromide | Phenylmagnesium bromide | 3',4'-Dibromo-[1,1'-biphenyl]-2-ylmagnesium bromide |

| This compound | Lithium diisopropylamide (LDA) | Anthracene | 6,7-Dibromotriptycene |

This table outlines the generation of 4,5-dibromobenzyne and its subsequent trapping reactions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, providing a mild and efficient route to functionalized aromatic and heteroaromatic compounds. The differential reactivity of the carbon-halogen bonds in this compound (C-I vs. C-Br) allows for selective metalation and subsequent functionalization.

Lithium-halogen exchange is a kinetically controlled process that is highly effective for converting aryl halides into aryllithium reagents. harvard.edu The rate of exchange is significantly faster for heavier halogens, following the trend I > Br > Cl. princeton.edu This differential reactivity is pivotal when dealing with polyhalogenated substrates like 1-bromo-2-iodobenzene (B155775), where the iodine is selectively exchanged over bromine upon treatment with reagents like n-butyllithium (n-BuLi). mdpi.com This selectivity allows for the controlled generation of a specific aryllithium intermediate, which can then be used in subsequent reactions. mdpi.com For instance, the aryllithium generated from 1-bromo-2-iodobenzene can undergo elimination to form benzyne (B1209423), which can then be trapped by a suitable diene. mdpi.com However, the choice of the lithium reagent is crucial; for example, tert-butyllithium (B1211817) (t-BuLi) can lead to a sequence of bromine-lithium exchange and derivatization reactions in 1,2-dibromobenzene. researchgate.net

| Aryl Halide | Lithiating Agent | Conditions | Outcome | Reference |

| 1-Bromo-2-iodobenzene | n-BuLi | Toluene, -78 °C | Selective iodine-lithium exchange, benzyne formation | mdpi.com |

| 1,2-Dibromobenzene | t-BuLi / TMSOTf | -120 °C | Sequential bromine-lithium exchange and silylation | researchgate.net |

| 1-Chloro-2-iodobenzene | n-BuLi | Toluene, -15 to 25 °C | Selective iodine-lithium exchange, benzyne formation | mdpi.com |

Interactive Data Table: Click on the column headers to sort the data.

The formation of Grignard reagents via magnesium-halogen exchange is another powerful tool for the functionalization of aryl halides. Similar to lithium-halogen exchange, the reactivity follows the order I > Br > Cl. In the context of polyhalogenated benzenes, this selectivity allows for the preferential formation of a Grignard reagent at the most reactive halogen site. lookchem.com For example, treatment of 2,6-dibromoiodobenzene with an aryl Grignard reagent results in preferential exchange at the iodine position to form the corresponding mono-Grignard reagent. lookchem.com This intermediate can then participate in further reactions, such as aryne formation. lookchem.com The use of specific reagents like sBu₂Mg·2LiOR can facilitate efficient and regioselective Br/Mg exchange in various dibromo-arenes. researchgate.net

| Polyhalogenated Arene | Grignard Reagent/Conditions | Key Intermediate | Application | Reference |

| 2,6-Dibromoiodobenzene | Aryl-MgBr, THF | 2,6-Dibromophenylmagnesium halide | One-pot synthesis of m-terphenyls via aryne intermediates | lookchem.com |

| Dibromo-arenes | sBu₂Mg·2LiOR, Toluene | Bromo-substituted magnesium reagents | Functionalization with various electrophiles | researchgate.net |

| 2,5-Dibromo-3-alkylthiophene | Alkyl/Vinyl-MgX | 5-Magnesio-2-bromo-3-alkylthiophene (major) | Synthesis of regioregular poly(3-alkylthiophenes) | acs.org |

Interactive Data Table: Click on the column headers to sort the data.

Copper-mediated reactions offer a distinct approach to halogen exchange and subsequent cross-coupling. These reactions often proceed under milder conditions compared to their lithium or magnesium counterparts and exhibit unique reactivity patterns. Copper(0) can mediate the reductive cross-coupling between aryl iodides and various bromo-fluoroalkyl compounds. cas.cn Furthermore, copper-catalyzed cross-coupling reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, with the efficiency often depending on the nature of the halogen, where aryl iodides are generally more reactive than aryl bromides. gatech.eduacs.org

The sequential and selective functionalization of polyhalogenated aromatic compounds is a powerful strategy for building molecular complexity. nih.gov The differential reactivity of halogens in metal-halogen exchange reactions is the key to this approach. By carefully choosing the reaction conditions and the metalating agent, it is possible to selectively activate one halogen position over others. nih.govnih.gov For instance, a molecule containing both bromine and iodine can be selectively functionalized at the iodine position via lithium- or magnesium-halogen exchange, leaving the bromine atom intact for subsequent transformations. lookchem.commdpi.comuni-muenchen.de This stepwise approach allows for the introduction of different functional groups at specific positions on the aromatic ring, providing access to a wide array of highly substituted molecules. uni-muenchen.de

Halogen Dance Rearrangements

The "halogen dance" (HD) is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.net This reaction class is a powerful tool for accessing substituted aromatic isomers that are otherwise difficult to obtain. researchgate.net The rearrangement of halogenated arenes under basic conditions has been the subject of extensive study, with early work by Bunnett on the isomerization of 1,2,4-tribromobenzene (B129733) to 1,3,5-tribromobenzene (B165230) laying the groundwork for the field. researchgate.net

Base-Catalyzed Rearrangements and Aryl Carbanion Intermediates

The halogen dance is fundamentally a base-catalyzed reaction. researchgate.netacs.org The process is initiated by deprotonation of the aromatic ring by a strong base, leading to the formation of a highly reactive aryl carbanion intermediate. chemeurope.comntu.edu.sg This carbanion is central to the rearrangement, as its formation allows for the subsequent intermolecular halogen transfer. researchgate.net The choice of base is critical; systems like potassium anilide in liquid ammonia (B1221849) have been historically effective. scribd.comchemeurope.com The reaction proceeds via these carbanionic intermediates, which can engage in a metal-halogen transposition, leading to the migration of the halogen atom. researchgate.net

Influence of Substrate Structure on Halogen Dance Selectivity

The selectivity and direction of the halogen dance are not random; they are governed by the thermodynamic stability of the intermediates. The migration generally proceeds in the direction that forms the most stable aryl carbanion or metalated species. scribd.com Therefore, the electronic properties of the substituents on the aromatic ring play a crucial role. The rearrangement requires a sufficiently acidic arene to facilitate the initial deprotonation. researchgate.net For instance, the reaction is observed for tribromobenzenes but not for simple, less acidic aryl halides. researchgate.net The presence of electron-withdrawing groups can increase the acidity of adjacent protons and stabilize the resulting carbanion, thereby influencing the migratory path. Conversely, the electronic nature of substituents can affect the σ-hole on the halogen atom, which in turn influences intermolecular interactions, a factor that can direct the course of the reaction. researchgate.net

| Reactant | Base/Conditions | Product | Key Mechanistic Feature | Reference |

| 1,2,4-Tribromobenzene | Potassium anilide / Liquid NH₃ | 1,3,5-Tribromobenzene | Formation of aryl carbanion intermediate. chemeurope.com | chemeurope.com |

| 2,4-Dibromoiodobenzene | Potassium anilide / Liquid NH₃ | Rearranged isomers | Cascade of deprotonation and metal-halogen exchange. scribd.com | scribd.com |

| 3-Bromopyridines | Base catalysis | 4-Bromopyridines | Isomerization via pyridyne intermediates. researchgate.net | researchgate.net |

Derivatization Strategies and Functional Group Interconversions

The presence of three halogen atoms (two bromine, one iodine) on the benzene ring makes this compound a versatile precursor for the synthesis of highly substituted aromatic compounds. The differing reactivity of the carbon-halogen bonds allows for selective functionalization.

Selective Derivatization of Bromine vs. Iodine

A key aspect of the chemistry of this compound is the ability to selectively functionalize one type of halogen over the other. The carbon-iodine bond is weaker and generally more reactive than the carbon-bromine bond in common organometallic and cross-coupling reactions. This reactivity difference enables chemoselective transformations at the iodine position.

For example, halogen-lithium exchange using reagents like n-butyllithium (n-BuLi) can be performed selectively at the iodo position of 1-bromo-2-iodobenzene at low temperatures. mdpi.com Similarly, in substrates containing both iodine and bromine, palladium-catalyzed and copper-catalyzed coupling reactions can often be directed to the iodine site. google.comrsc.org A palladium-catalyzed coupling of 2-bromoiodobenzene with Boc-piperazine occurs at the iodine position to form tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate. google.com Furthermore, copper-catalyzed glycosylsulfonylation of substrates with both iodo and bromo substituents has shown selectivity for reaction at the iodine atom. rsc.org On-surface synthesis studies also demonstrate that C-I bond cleavage occurs at significantly lower temperatures than C-Br bond cleavage, reinforcing the reactivity difference. researchgate.net

| Substrate | Reagents | Selective Reaction at | Product | Reference |

| 1-Bromo-2-iodobenzene | n-BuLi, Toluene, -15 °C | Iodine | 2-Bromobenzyne intermediate | mdpi.com |

| 2-Bromoiodobenzene | Boc-piperazine, Pd catalyst | Iodine | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | google.com |

| p-Bromoiodobenzene | Glycosyl sodium sulfinate, CuF₂ (catalytic) | Iodine | Glycosyl aryl sulfone | rsc.org |

| 1,4-Dibromo-2,5-diiodobenzene | Deposition on Au(111) at Room Temp. | Iodine | Organometallic dimers/trimers via C-I bond scission | researchgate.net |

Introduction of Diverse Substituents onto the Polyhalogenated Core

The polyhalogenated framework of this compound serves as a scaffold for introducing a wide array of functional groups, leading to complex, highly substituted molecules. Modern cross-coupling methodologies are particularly powerful in this context.

Diverse substituents can be introduced via sequences of metalation and cross-coupling. For instance, after selective metalation, the resulting organometallic intermediate can be trapped with various electrophiles. jst.go.jp Palladium-catalyzed reactions, such as Suzuki, Negishi, and Sonogashira couplings, are effective for forming new carbon-carbon bonds. These methods have been used to introduce aryl, alkyl, and alkynyl groups onto halogenated aromatic cores. google.comresearchgate.net Beyond carbon-carbon bonds, heteroatoms can also be introduced. The synthesis of vortioxetine (B1682262) involves a palladium-catalyzed reaction to introduce a 2,4-dimethylthiophenol moiety onto a bromo-iodobenzene derivative. google.com Annulation strategies using pyrone derivatives have also been shown to be effective for constructing diverse N-fused heterocycles from halogenated precursors. rsc.org

Iii. Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

Understanding the precise sequence of bond-breaking and bond-forming events is fundamental to controlling the chemical behavior of 2,4-Dibromo-1-iodobenzene. The elucidation of its reaction mechanisms involves identifying the pathways of halogen activation, characterizing the transient species involved, and assessing the subtle electronic effects that guide the reaction to a specific outcome.

The activation of a carbon-halogen (C-X) bond is the initiating step for most reactions involving this compound. The primary factor governing which halogen is activated is the bond dissociation energy (BDE), which follows the general trend C–I < C–Br < C–Cl < C–F. nih.gov For this compound, the C–I bond is significantly weaker (~50 kcal/mol) than the C–Br bonds (~70 kcal/mol), making it the most labile and the preferential site for activation in many reactions, such as metal-catalyzed cross-couplings. nih.gov

Several pathways for halogen activation and cleavage have been identified for polyhalogenated aromatics:

Oxidative Addition: In palladium-catalyzed cross-coupling reactions, a low-valent metal center (e.g., Pd(0)) inserts into the C–I bond. This is a critical step, and its kinetics and mechanism depend on the nature of the aryl halide and the ligands on the metal. acs.org The inherent electronic deficiency at the carbon atom bonded to iodine, influenced by the electron-withdrawing bromine atoms, facilitates this process.

Photolytic Cleavage: Upon photolysis, iodoaromatic compounds can undergo homolytic cleavage of the C–I bond. chemrxiv.org Studies on 1,2-diiodobenzene (B1346971) show that this process generates highly reactive aryl radical species. chemrxiv.orgresearchgate.net This pathway can lead to the formation of benzyne (B1209423) intermediates through a two-step elimination of both iodine atoms. chemrxiv.orgresearchgate.net

On-Surface Activation: On certain metallic surfaces, such as gold (Au(111)), the C–I bond can be selectively cleaved at temperatures as low as room temperature, initiating on-surface polymerization or coupling reactions. researchgate.net

Base-Catalyzed Halogen Dance: In the presence of a strong base, polyhalogenated arenes can undergo a "halogen dance," where a halogen atom migrates to a different position on the aromatic ring. smolecule.comresearchgate.net This reaction typically proceeds through deprotonation to form an aryl carbanion intermediate, followed by halogen migration. smolecule.com

The course of a chemical reaction is dictated by the energy landscape of its transition states (TS) and intermediates. For reactions involving this compound, several key transient species have been proposed and studied, often through computational methods.

Aryl Radicals and Benzynes: As products of photolysis, aryl radicals are crucial intermediates in certain reactions. chemrxiv.org The subsequent cleavage of a second C-X bond can lead to the formation of a highly strained and reactive benzyne intermediate. chemrxiv.orgresearchgate.net The energy required for benzyne formation from a 2-iodophenyl radical is substantial, indicating a high activation barrier for this pathway. chemrxiv.org

Organometallic Intermediates: In cross-coupling reactions, the product of oxidative addition is an organopalladium(II) intermediate (Ar-Pd(II)-X). The stability and subsequent reactivity of this species are central to the catalytic cycle.

Wheland Intermediates (σ-complexes): During electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene (B151609) ring forms a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. The stability of this intermediate determines the regioselectivity of the substitution.

Bromo-Bridged Transition States: In base-catalyzed halogen dance reactions, iodo-bridged and bromo-bridged transition states have been proposed through which the halogen atom migrates between carbon centers on the aromatic ring. researchgate.netresearchgate.net

A computational study on the bromination of anisole (B1667542) provides a relevant example of the complexity of intermediates and transition states. The reaction was found to proceed through multiple steps, including the formation of a van der Waals complex, a Wheland-type intermediate, and a dyotropic transition state involving the concerted transfer of atoms. csic.essci-hub.se

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Formation of 4-bromoanisole | Elimination of H-C4 bond via TS3 | 9.9 |

| Formation of 2,4-dibromoanisole | Elimination of H-C2 bond via TS5 | 17.1 |

This data, from a model system, illustrates how computational chemistry quantifies the energy barriers for different steps, identifying the rate-limiting stage of a reaction.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. imperial.ac.uk These effects can exert significant control over reactivity and selectivity, overriding purely inductive or steric considerations.

In polyhalogenated benzenes like this compound, the proximity of large halogen substituents can lead to unique intramolecular interactions. X-ray diffraction studies on the related 2,4-dibromo-1-iodo-benzene revealed short, sub-van-der-Waals Br···I contacts. tum.de This suggests an attractive, closed-shell interaction that helps to alleviate steric repulsion and may be responsible for the enhanced reactivity of such molecules. tum.de

Furthermore, the orientation of substituents can dramatically influence reaction rates. For instance, twisting an aniline (B41778) group out of the plane of the benzene ring has been shown to significantly increase the rate of deprotonation of its radical cation, an effect attributed to improved orbital overlap in the transition state. acs.org Similar principles apply to this compound, where the conformation of the molecule and the orientation of its C-X bonds relative to incoming reagents or catalysts can influence the activation energy of the reaction.

Computational Chemistry and Modeling

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. rsc.org By modeling molecules and their interactions, researchers can visualize reaction pathways, calculate energy barriers, and predict outcomes with increasing accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It has been widely applied to study the reaction pathways of halogenated aromatic compounds. acs.org

DFT calculations have been instrumental in:

Elucidating Multi-step Mechanisms: Studies on the photolysis of 1,2-diiodobenzene used DFT to map the entire reaction pathway from initial photoexcitation to the formation of benzyne and molecular iodine. chemrxiv.orgresearchgate.net The calculations identified key transition states and conical intersections that control the flow between different electronic states. chemrxiv.org

Comparing Competing Pathways: In the oxidative addition of aryl halides to palladium catalysts, DFT calculations can compare the energetics of different mechanisms, such as a concerted pathway versus a stepwise SNAr-type pathway. nih.govacs.org

Investigating Catalytic Cycles: DFT modeling of the Suzuki reaction has provided detailed energy profiles for each step: oxidative addition, transmetalation, and reductive elimination, revealing the roles of the catalyst and substrates. researchgate.net

The table below shows computed bond dissociation energies for aryl halides, illustrating a fundamental aspect that DFT can accurately model.

| Aryl Halide (ArX•) | Dissociation Energy (kcal/mol) |

|---|---|

| 2-chlorophenyl radical | ~75 |

| 2-bromophenyl radical | ~62 |

| 2-iodophenyl radical | ~50 |

This data highlights the significantly lower energy required to cleave the second C-I bond compared to C-Br or C-Cl in the formation of benzyne from a dihalobenzene radical, a key insight for predicting reactivity.

One of the most practical applications of computational chemistry is the prediction of regioselectivity, especially in molecules with multiple potential reaction sites like this compound. rsc.orgnih.gov

Computational models predict regioselectivity by:

Calculating Reaction Barriers: By computing the activation energy (reaction barrier) for a reaction at each possible site, the kinetically favored pathway can be identified. nih.gov For this compound in a Suzuki coupling, DFT would predict that oxidative addition at the C-I bond has a much lower energy barrier than at either C-Br bond. nih.gov

Analyzing Electronic and Steric Factors: Computational tools can quantify the electronic environment of a molecule. Substituents are known to heavily influence the site of oxidative addition. nih.gov For instance, in 1,4-dibromo-2-nitrobenzene, the bromine atom para to the electron-withdrawing nitro group is preferentially activated in Suzuki couplings, a selectivity that can be rationalized and predicted through computational analysis of the transition state energies. nih.gov

Evaluating Intermediate Stability: The relative stability of potential intermediates, such as the different Wheland intermediates in an electrophilic substitution, can be calculated to predict the major product isomer. researchgate.net

DFT calculations on the oxidative addition to 4,6-dichloro-2-pyrone showed that the transition state for addition at the C6 position was both kinetically and thermodynamically favored over addition at C4, successfully explaining the observed experimental regioselectivity. nih.gov Similar analyses applied to this compound would provide quantitative predictions for its behavior in various cross-coupling reactions.

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations have emerged as a powerful computational microscope for exploring the dynamic behavior of molecules like this compound in intricate environments. These simulations provide atomistic-level insights into intermolecular interactions, structural arrangements, and thermodynamic properties that are often difficult to probe experimentally. A significant challenge in simulating halogenated compounds lies in accurately modeling the anisotropic nature of halogen bonds, where a region of positive electrostatic potential, known as a "sigma-hole," exists on the halogen atom opposite to the covalent bond. nih.gov

Standard empirical force fields, which typically assign a uniform negative charge to halogen atoms, fail to capture this feature. nih.gov To overcome this, specialized force fields have been developed. A common strategy involves the introduction of a positively charged virtual particle or an extra-point (EP) of charge attached to the halogen atom to mimic the sigma-hole. nih.govresearchgate.netconicet.gov.ar This allows for a more accurate representation of the directional and electrostatic nature of halogen bonding in MD simulations.

Polarizable force fields, such as the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) and the Polarizable Ellipsoidal Force Field (PEff), offer another sophisticated approach. researchgate.netnih.govacs.org These models account for the induction effects and the anisotropic distribution of electron density around the halogen atoms, providing a more physically realistic description of the interactions between polyhalogenated molecules and their environment. researchgate.netnih.gov

The table below summarizes some of the force field parameterization approaches used for halogenated benzenes, which are applicable for simulating this compound.

| Force Field | Parameterization Strategy for Halogens | Key Features |

|---|---|---|

| CHARMM General Force Field (CGenFF) | Inclusion of a positively charged virtual particle (sigma-hole model). Optimization of charges and Lennard-Jones parameters. nih.gov | Improves representation of halogen bonding, leading to better agreement with experimental data for ligand binding poses. nih.gov |

| GROMOS | Implementation of an extra-point (EP) of charge to represent the sigma-hole. researchgate.net | Provides a good qualitative description of halogen bonds in MD simulations, compatible with existing force field versions. researchgate.net |

| AMOEBA | Utilizes atomic multipoles to represent electrostatic anisotropy and includes electronic polarization. nih.govacs.org | Offers a more detailed electrostatic model, though parameterization for polyhalogenated compounds can be challenging. acs.org |

| Polarizable Ellipsoidal Force Field (PEff) | Models atoms as ellipsoids with anisotropic polarizability to capture the non-spherical electron distribution. researchgate.netarxiv.org | Efficiently reproduces anisotropic electrostatic potentials and is suitable for high-throughput parameterization of many halogenated compounds. researchgate.netarxiv.org |

MD simulations employing these advanced force fields have been used to study halogenated benzenes in various complex systems, from simple solutions to intricate biological assemblies. For instance, simulations have provided evidence for favorable interactions between halobenzene derivatives and the phosphate (B84403) or ester oxygen atoms of phospholipid bilayers, suggesting that halogen bonding can influence how these molecules insert into and orient within cell membranes. researchgate.net

In the context of biomolecular recognition, MD simulations have been instrumental. Studies on protein-ligand complexes, such as with T4 Lysozyme or the D2 dopamine (B1211576) receptor, have shown that halogen bonds play a crucial role in mediating binding and specificity. researchgate.netconicet.gov.ar The simulations can reveal specific interactions, such as those between the halogen atoms of a ligand and Lewis base functionalities (e.g., backbone carbonyls or serine hydroxyl groups) in a protein's binding pocket. conicet.gov.arnih.gov

The following table presents a summary of research findings from MD simulations of halogenated benzenes in representative complex systems.

| Complex System Studied | Simulation Focus | Key Research Findings |

|---|---|---|

| Halogenated Ligands in D2 Dopamine Receptor | Role of halogen bonds in ligand binding. conicet.gov.ar | Halogen atoms were found to form halogen bonds with serine residues (e.g., O@S193) in the binding pocket, influencing ligand orientation and binding. conicet.gov.ar |

| Halogenated Benzenes in Phospholipid Bilayer | Membrane insertion and orientation. researchgate.net | Simulations showed favorable interactions between halobenzenes and phospholipid oxygen acceptors, indicating halogen bonding influences membrane insertion profiles and orientational preferences. researchgate.net |

| Liquid Benzene (Prototypical System) | Comparison of various force fields. nih.gov | The OPLS-AA force field was found to reproduce the local structure and thermodynamic properties of liquid benzene well, highlighting the importance of force field choice. nih.gov |

| Benzene Derivatives in Supercritical CO2 | Solvation thermodynamics and structure. rsc.org | Analysis of solute-solvent interaction energies and coordination numbers revealed details of the solvation shell structure around benzene derivatives. rsc.org |

| Halogenated Ligands in Protein Complexes (General) | Improvement of interaction modeling. nih.gov | Optimized force fields with specific parameters for aromatic halogen-protein interactions better reproduce experimental observations, including the preservation of ligand binding poses. nih.gov |

These theoretical investigations underscore the importance of specific, directional non-covalent interactions in determining the behavior of this compound in complex chemical and biological environments. The continued development of more accurate and efficient force fields will further enhance the predictive power of molecular dynamics simulations in this area. nih.gov

Iv. Applications of 2,4 Dibromo 1 Iodobenzene in the Synthesis of Complex Molecules

Building Block in Pharmaceutical Synthesis

In the pharmaceutical industry, 2,4-Dibromo-1-iodobenzene serves as a key intermediate for creating intricate molecules that form the basis of new therapeutic agents. bldpharm.comsigmaaldrich.com Its utility stems from the ability to participate in various cross-coupling reactions, where the carbon-iodine bond typically reacts preferentially over the more stable carbon-bromine bonds. This selective reactivity is essential for the controlled assembly of drug-like scaffolds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented syntheses of commercial APIs directly starting from this compound are not prevalent in the provided research, its role as a "pharmaceutical intermediate" is well-established. bldpharm.comcphi-online.com The value of related haloarenes is demonstrated in the synthesis of various APIs. For instance, the synthesis of the antidepressant Vortioxetine (B1682262) involves a palladium-catalyzed coupling reaction using 2-bromoiodobenzene, a structurally related starting material. google.com This highlights the industrial importance of benzene (B151609) rings substituted with different halogens for building the core structures of APIs. The presence of multiple halogen sites on this compound offers chemists the opportunity to introduce different molecular fragments in a stepwise manner, a crucial strategy in the total synthesis of complex pharmaceuticals.

Development of Biologically Active Compounds

The synthesis of novel compounds for biological screening frequently employs versatile building blocks like this compound. Halogenated aromatic compounds are instrumental in creating molecules with potential therapeutic effects, including anti-cancer and antiviral properties. chemimpex.comchemimpex.commdpi.com The unique electronic properties and reactivity imparted by the bromine and iodine atoms make this compound an ideal starting point for generating libraries of new chemical entities.

Research into naturally occurring bromophenols isolated from red algae, which exhibit significant biological activities such as enzyme inhibition and cytotoxicity, provides a model for the utility of such building blocks. semanticscholar.org The synthesis of these complex brominated phenols relies on the strategic use of brominated aromatic precursors. semanticscholar.org Similarly, the development of 1,3-selenazole (B15495438) derivatives, which have shown a wide range of biological activities including antitumor, antiviral, and antibacterial effects, often involves the use of halogenated intermediates. mdpi.com The ability to functionalize the this compound core through sequential reactions allows for the systematic exploration of chemical space to identify new biologically active leads.

| Compound Class | Associated Biological Activity | Relevance of Halogenated Precursors |

| Bromophenols | Enzyme inhibition, cytotoxicity, antioxidant | Synthetic routes rely on brominated aromatic starting materials. semanticscholar.org |

| 1,3-Selenazoles | Antitumor, antiviral, antibacterial, antifungal | Synthesis can involve halogenation with bromine and iodine. mdpi.com |

| Quinoxaline Derivatives | Antiviral, antimicrobial | Synthesis of key intermediates can be achieved via various modern synthetic methods. researchgate.net |

Precursors for Drug Discovery and Lead Optimization

In the field of drug discovery, the process of refining a "hit" compound into a viable drug candidate—known as lead optimization—often involves the strategic introduction of halogen atoms. rsc.orgnih.gov Halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The use of a precursor like this compound allows for the systematic modification of a lead compound.

By selectively reacting at the iodine or bromine positions, medicinal chemists can introduce different functional groups to explore the structure-activity relationship (SAR). nih.gov This process, sometimes referred to as skeletal editing, can enhance a compound's potency, improve its selectivity for a biological target, and optimize its metabolic stability. rsc.org The presence of halogens can lead to the formation of halogen bonds, a type of noncovalent interaction that can contribute to the binding affinity of a drug to its target protein. acs.org Therefore, this compound is not just a structural component but a tool for fine-tuning the properties of potential new medicines. acs.org

Intermediate in Agrochemical Development

The same chemical versatility that makes this compound valuable in pharmaceuticals also applies to the agrochemical sector. chemimpex.comlookchem.com It serves as a key intermediate for the synthesis of new pesticides, herbicides, and fungicides designed to enhance crop protection and improve agricultural yields. chemimpex.comlookchem.com The development of complex organic molecules is central to creating agrochemicals with high efficacy and improved environmental profiles. The ability to perform selective cross-coupling reactions with this tribromo-iodo-benzene allows for the construction of novel active ingredients for this industry. chemimpex.comchembuyersguide.com

Precursor for Advanced Materials

Beyond life sciences, this compound is a precursor in the field of materials science, contributing to the development of high-performance organic materials. bldpharm.comchemimpex.com The introduction of heavy atoms like bromine and iodine into an aromatic system can influence the electronic and photophysical properties of the resulting materials.

Organic Semiconductors and Electronic Materials

The compound finds application in the synthesis of organic semiconductors, which are the basis for technologies like Organic Light-Emitting Diodes (OLEDs) and flexible electronic devices. bldpharm.comchemimpex.com The structure of this compound allows it to be incorporated into larger conjugated polymer systems. The halogen atoms can be substituted to extend the π-system of the molecule, a key requirement for efficient charge transport in semiconductor applications. Furthermore, reductive dehalogenation reactions are a method used in the context of organic electronics, and precursors like this compound are suitable candidates for such transformations. beilstein-journals.org Its use as a building block in material science highlights its importance in advancing modern technology. chemimpex.comchemimpex.com

Polymers and Liquid Crystals

This compound and its isomers are utilized in materials science for the formulation of advanced polymers and liquid crystals, contributing to properties like enhanced thermal stability and electrical conductivity. chemimpex.com

One notable example is the synthesis of functional poly(vinylene sulfide)s. In a specific research endeavor, the related isomer 1,4-dibromo-2-iodobenzene (B1317579) was employed as a key starting material. rsc.org The synthesis involved a Sonogashira cross-coupling reaction with 4-ethynyl-N,N-diisopropylaniline, catalyzed by a palladium and copper system, to produce 4-((2,5-dibromophenyl)ethynyl)-N,N-dihexadecylaniline. rsc.org This intermediate demonstrates the utility of the dibromo-iodobenzene core in building complex monomers for polymerization.

| Reactant 1 | Reactant 2 | Catalysts | Solvents | Product | Yield |

|---|---|---|---|---|---|

| 1,4-Dibromo-2-iodobenzene | 4-ethynyl-N,N-dihexadecylaniline | PdCl₂(PPh₃)₂ and CuI | Triethylamine (TEA) and Tetrahydrofuran (THF) | 4-((2,5-Dibromophenyl)ethynyl)-N,N-dihexadecylaniline | 62% |

The development of liquid crystals also benefits from halogenated aromatic compounds. Research into laterally connected p-terphenyl (B122091) twins, for instance, has shown that the mesophase stability is highly dependent on the connection topology. While this specific study did not use this compound, the principles of connecting rigid mesogenic units can be applied, suggesting its potential as a building block for novel liquid crystalline materials. Similarly, studies on pyridine-based thermotropic mesogens highlight the importance of various linking groups and terminal chains in determining liquid crystalline properties, an area where the versatile reactivity of this compound could be leveraged. rsc.org

Functional Materials with Tailored Properties

The synthesis of functional materials with specific, tailored properties is a significant area of application for this compound and its isomers. These materials often feature unique electronic or optical characteristics.

The previously mentioned synthesis of poly(vinylene sulfide)s containing donor-acceptor chromophores is a prime example. rsc.org The resulting polymer from the monomer derived from 1,4-dibromo-2-iodobenzene exhibited specific nonlinear optical (NLO) properties, which were investigated using the Z-scan technique. rsc.org

| Property Investigated | Measurement Technique | Key Finding |

|---|---|---|

| Nonlinear Optical (NLO) Response | Z-scan technique with 20 ps laser pulses at 532 nm | The material exhibits NLO properties. |

Furthermore, the on-surface synthesis of functional materials is a burgeoning field. Studies on the dehalogenative coupling of molecules like 1,4-dibromo-2,5-diiodobenzene (B1312432) on metal surfaces demonstrate a method for creating cross-linked functional materials. researchgate.net The selective dissociation of C-I bonds followed by C-C coupling is a key step in forming one- and two-dimensional polymers on these surfaces. researchgate.net This approach allows for the creation of nanostructures with potential applications in electronics and catalysis. The principles derived from these studies are applicable to this compound, where the differential reactivity of the C-I and C-Br bonds can be exploited for controlled on-surface synthesis.

Synthesis of Natural Products and Analogues

While direct use of this compound in the total synthesis of natural products is not widely documented in the provided sources, the application of closely related compounds highlights its potential. For instance, the related compound 1,4-diiodobenzene (B128391) has been instrumental in the total synthesis of martinellic acid, a natural product known to be a bradykinin (B550075) receptor antagonist. This synthesis utilized a CuI-catalyzed coupling reaction, a common reaction type for aryl halides. This suggests that this compound could serve as a valuable scaffold for the synthesis of complex natural product analogues, allowing for the introduction of various substituents through sequential cross-coupling reactions at the iodine and bromine positions.

Novel Ligands and Catalysts in Organometallic Chemistry

The field of organometallic chemistry often relies on the design of novel ligands to fine-tune the properties of metal catalysts. This compound is a promising precursor for a variety of ligands due to its multiple reactive sites.

Phosphines are a widely used class of ligands for transition metals like palladium, which are employed in crucial cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net It is conceivable that this compound could be a starting point for synthesizing complex phosphine (B1218219) ligands. For example, one of the bromo-substituents could be converted to a phosphine group, with the remaining iodo and bromo groups available for further functionalization or to act as anchoring points in a pincer-type ligand. The synthesis of unsymmetrical bis(phosphine) monoxide ligands has been achieved through methods like the Michaelis–Arbuzov reaction, showcasing the modular approach to ligand synthesis where a molecule like this compound could provide the core structure. ua.edu

The development of novel cyclooctatetraene (B1213319) (COT) ligands for catalysis is another area of interest. stanford.edu Research has focused on the synthesis of functionalized COTs, which can then be complexed with metals like rhodium to create active catalysts for reactions such as [5+2] cycloadditions. stanford.edu The synthesis of these complex COTs could potentially start from aryl halides like this compound, which would be incorporated into the larger ligand structure.

| Ligand Class | Potential Synthetic Connection | Relevant Metal |

|---|---|---|

| Functionalized Phosphines | Sequential cross-coupling and phosphination reactions. | Palladium, Rhodium, Iridium, Nickel, Gold researchgate.netacs.org |

| Pincer Ligands | Stepwise functionalization of the aryl ring to create a tridentate coordinating scaffold. | Palladium ua.edu |

| Functionalized Cyclooctatetraenes | Use as a building block in the multi-step synthesis of complex COT structures. | Rhodium stanford.edu |

V. Advanced Research Directions and Future Perspectives

Chemo- and Regioselective Functionalization of Polyhalogenated Systems

Polyhalogenated aromatic compounds, such as 2,4-dibromo-1-iodobenzene, present a significant challenge and opportunity in organic synthesis: the ability to selectively functionalize one C-X bond in the presence of others. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is the cornerstone of this selectivity. nih.gov The carbon-iodine bond is the weakest, making it the most susceptible to cleavage and subsequent reaction. savemyexams.com

Recent breakthroughs have demonstrated the remarkable potential for selective cross-coupling reactions. For instance, the use of a cationic palladium trimer has enabled the C-I selective arylation and alkylation of polyhalogenated arenes, a feat that is challenging for typical palladium catalysts. nih.gov This highlights the importance of catalyst design in controlling reaction outcomes. Similarly, novel nickel(I) dimers have shown exceptional activity for the C-I selective arylation of polyhalogenated arenes, achieving high yields in remarkably short reaction times at room temperature. soton.ac.uk

The ability to perform successive, regioselective functionalizations on a single aromatic ring opens up pathways to complex, highly substituted molecules that were previously difficult to access. thieme-connect.comd-nb.info Research in this area continues to focus on expanding the toolbox of selective transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netacs.org The development of catalysts that can precisely target a specific C-X bond, even in the presence of identical halogens in different electronic environments, remains a key objective. acs.org

Table 1: Research Highlights in Chemo- and Regioselective Functionalization

| Research Focus | Catalyst/Reagent | Key Finding |

| C-I Selective Cross-Coupling | Cationic Palladium Trimer | Differentiates C-I over C-Br bonds in C-C bond formations. nih.gov |

| C-I Selective Arylation | Nickel(I) Dimer | Rapid and selective arylation of C-I bonds in the presence of C-Br and C-Cl. soton.ac.uk |

| Deprotonative Metalation | Lithium TMP/DA | Bromine exhibits a long-range acidifying effect, influencing regioselectivity. researchgate.net |

| Aryne Formation | n-BuLi | Selective iodine-lithium exchange for the generation of benzynes from 1-bromo-2-iodobenzene (B155775). mdpi.com |

Sustainable Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for and with polyhalogenated compounds. A major focus is the reduction of hazardous waste and the use of more environmentally benign reagents and solvents. researchgate.net Traditional methods for the synthesis of compounds like 1,4-dibromo-2,5-diiodobenzene (B1312432) often involve harsh conditions and toxic reagents. google.com

Current research aims to develop greener alternatives. This includes exploring catalytic hydrodehalogenation as a method for the complete breakdown of polyhalogenated benzenes, which are persistent environmental pollutants. researchgate.net Furthermore, the use of flow chemistry is being investigated as a means to improve the safety and efficiency of halogenation reactions, which are often highly exothermic and can be difficult to control in batch processes. sioc-journal.cnresearchgate.net Microbial biodegradation is also being explored as an effective and inexpensive technique for the remediation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which halogenated benzenes are related. nih.gov

A key goal in this area is the replacement of hazardous solvents, such as halogenated hydrocarbons, with more sustainable alternatives. researchgate.net The development of catalytic systems that can operate in greener solvents or even in the absence of a solvent is a significant area of research.

Development of Novel Catalytic Systems for C-X Bond Transformations

The selective activation and functionalization of carbon-halogen (C-X) bonds are central to the utility of polyhalogenated compounds like this compound. The development of novel catalytic systems is crucial for achieving high efficiency and selectivity in these transformations.

Palladium-catalyzed reactions are widely used for C-X bond functionalization. researchgate.net However, there is a growing interest in developing catalysts based on more abundant and less expensive metals. researchgate.net Nickel catalysts, for example, have shown great promise in this area. soton.ac.uk The design of ligands that can fine-tune the electronic and steric properties of the metal center is a key aspect of developing new catalytic systems.

Trinuclear palladium clusters have demonstrated excellent catalytic activity and exclusive reactivity with aryl iodides in Suzuki-Miyaura coupling reactions. researchgate.net This highlights the potential of multinuclear metal complexes in catalysis. The structural details of the catalyst and its interaction with the substrate are critical for understanding and predicting reactivity. Studies on the crystal structure of this compound reveal short intramolecular Br-I contacts, which may contribute to its enhanced reactivity. researchgate.net

Table 2: Comparison of Catalytic Systems for C-X Bond Transformations

| Catalyst Type | Metal | Key Advantages |

| Mononuclear Complex | Palladium | Well-established, versatile for various cross-coupling reactions. acs.org |

| Mononuclear Complex | Nickel | More abundant and cost-effective than palladium, shows high reactivity. soton.ac.uk |

| Trinuclear Cluster | Palladium | High catalytic activity and selectivity for C-I bonds. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis and functionalization of polyhalogenated compounds. rsc.org These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. sioc-journal.cnsyncrest.com

For exothermic reactions like halogenations, flow reactors provide superior temperature control, leading to improved selectivity and reduced risk of runaway reactions. researchgate.net The integration of flow chemistry with automated systems allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science. syrris.com

The application of flow chemistry to the synthesis of organometallic reagents, which are often highly reactive and unstable, is a particularly promising area. researchgate.net By generating these reagents in situ and immediately using them in a subsequent reaction step, the challenges associated with their handling and storage can be overcome. This approach has been successfully applied to the functionalization of aryl halides.

Exploration of New Reactivity Modes and Applications in Chemical Biology

The unique electronic properties of polyhalogenated benzenes make them interesting candidates for exploration in chemical biology. The ability of halogen atoms, particularly bromine and iodine, to form halogen bonds—a type of non-covalent interaction—is of significant interest. acs.org These interactions can play a crucial role in molecular recognition processes, such as the binding of a ligand to a protein.

Researchers are exploring how the introduction of polyhalogenated motifs into biologically active molecules can influence their properties. For instance, the photochemistry and phototoxicity of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are being investigated. nih.gov Understanding the reactivity of these compounds under various conditions is essential for assessing their potential biological effects and for designing new therapeutic agents or molecular probes. libretexts.org The study of how these compounds interact with biological macromolecules, such as DNA, is a key area of research. nih.gov

The functionalization of N-heterocycles, which are common scaffolds in pharmaceuticals, with polyhalogenated groups is another active area of investigation. d-nb.info The development of new methods for the selective C-H functionalization of these systems opens up new avenues for creating novel molecular architectures with potential applications in medicine and agrochemicals. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-1-iodobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves halogenation or sequential substitution reactions. A modified procedure using microwave irradiation (e.g., 150°C in DMF with K3PO4) can enhance reaction efficiency compared to conventional heating, reducing side products and reaction time . Key parameters to optimize include:

- Temperature : Higher temperatures (e.g., 150°C) improve reaction kinetics but may require pressure-resistant vials.

- Solvent : Polar aprotic solvents like DMF favor nucleophilic substitution.

- Purification : Column chromatography on silica gel is recommended for isolating the product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Safety measures should address hazards identified in safety data sheets (SDS):

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent toxic gas release (e.g., HBr, HI) .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., aromatic proton splitting).

- Elemental Analysis : Verify Br/I stoichiometry via X-ray fluorescence (XRF) or inductively coupled plasma (ICP) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to address absorption anisotropy or twinning?

Methodological Answer: Crystallographic refinement using SHELXL or similar software requires:

- Absorption Correction : Apply empirical spherical harmonic models (e.g., Blessing’s method) to correct anisotropic effects in X-ray data .

- Twinning Analysis : Use SHELXD to identify twin laws and refine against high-resolution data .

- Data Quality Metrics : Monitor Rint and CC1/2 to ensure data integrity .

Q. How can thermodynamic sublimation properties (e.g., Δcr<sup>g</sup>Hm<sup>°</sup>) be accurately measured, and how are systematic errors minimized?

Methodological Answer:

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Substitution Patterns : Iodine’s higher leaving-group aptitude facilitates Suzuki-Miyaura coupling at the 1-position, while bromine reacts selectively in Buchwald-Hartwig amination .

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used) to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.